

L-696,229 Binding Site on Reverse Transcriptase: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-696,229 is a potent and specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1). As a member of the pyridinone class of NNRTIs, it exhibits a distinct mechanism of action, binding to an allosteric site on the reverse transcriptase (RT) enzyme, thereby inducing a conformational change that inhibits its DNA polymerase activity. This technical guide provides an in-depth overview of the L-696,229 binding site on HIV-1 RT, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated scientific workflows.

Data Presentation: Inhibitory Activity of L-696,229 and Related Pyridinone NNRTIs

The inhibitory potency of L-696,229 and the impact of resistance mutations, characteristic of pyridinone NNRTIs, are crucial for understanding its interaction with the binding site.



Compound	Virus/Enzyme	IC50 / EC50 (nM)	Notes
L-696,229	HIV-1 RT	20 - 200	Inhibition is dependent on the template sequence. The dissociation constant (Kd) for the RT-inhibitor complex was estimated to be 400 nM.
Pyridinone Analog (26-trans)	Wild-type HIV-1	4	A novel pyridinone derivative, highlighting the potency of this chemical class.
Pyridinone Analog (26-trans)	Y181C mutant HIV-1	-	Highly effective against this resistant strain.
Pyridinone Analog (26-trans)	K103N mutant HIV-1	-	Highly effective against this resistant strain.
Generic Pyridinone Inhibitors	Wild-type HIV-1	-	Virus resistant to these inhibitors showed mutations at residues K103 and Y181.

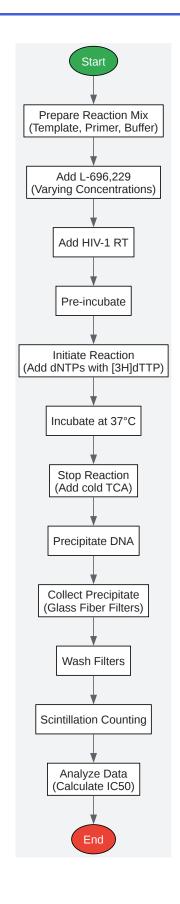
Mechanism of Action: Allosteric Inhibition

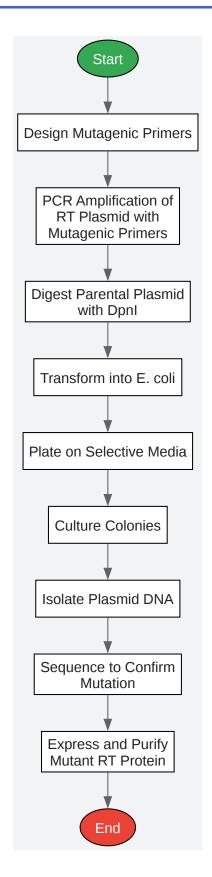
L-696,229 functions as a noncompetitive inhibitor with respect to deoxynucleoside triphosphates (dNTPs). It binds to a hydrophobic pocket located approximately 10 Å from the polymerase active site in the p66 subunit of the HIV-1 RT heterodimer. This binding event induces conformational changes that distort the dNTP binding site and alter the positioning of the primer terminus, ultimately halting DNA synthesis.



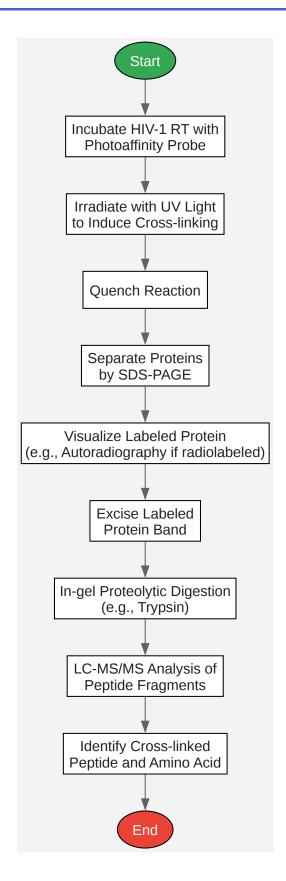












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